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Compound Name: Enbezotinib

Cat. No.: B10827848 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of

Enbezotinib's preclinical data against established SRC inhibitors.

Enbezotinib (TPX-0046) is an investigational dual inhibitor of both the RET (Rearranged

during Transfection) proto-oncogene and SRC (Proto-oncogene tyrosine-protein kinase Src)

family kinases.[1][2] While its development was discontinued, analysis of its preclinical data,

particularly concerning its effects on SRC signaling, provides valuable insights for researchers

in the field of oncology and signal transduction.[3] This guide offers a comparative overview of

enbezotinib's activity against well-characterized SRC inhibitors: dasatinib, saracatinib, and

bosutinib.

Kinase Inhibitory Potency
Enbezotinib has been reported to possess "low nanomolar potency" against SRC in enzymatic

assays.[4] While a precise IC50 value for SRC is not publicly available, it is known to inhibit 39

different tyrosine kinases by more than 50% at a concentration of 26 nM, suggesting significant

activity.[5] The following table summarizes the half-maximal inhibitory concentrations (IC50) of

enbezotinib's comparators against SRC and other relevant kinases.
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Inhibitor SRC IC50 (nM)
Other Key Targets (IC50,
nM)

Enbezotinib (TPX-0046) Low nanomolar potency RET (0.26)[5]

Dasatinib 0.5 - 0.8 ABL (<1), c-Kit (79)[1][6]

Saracatinib 2.7
c-Yes, Fyn, Lyn, Blk, Fgr, Lck

(4-10)[7]

Bosutinib 1.2 - 3.8 ABL (1)[3][8][9]

Cellular Effects and Impact on SRC Signaling
Inhibition of SRC kinase activity disrupts multiple downstream signaling pathways integral to

cancer cell proliferation, survival, migration, and invasion. The following table compares the

observed cellular effects of enbezotinib and its alternatives.
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Inhibitor
Effect on SRC
Phosphorylation

Downstream
Pathways Affected

Cellular Outcomes

Enbezotinib (TPX-

0046)

Expected to inhibit

SRC phosphorylation.
RET signaling

Inhibition of cell

growth in RET-driven

cancers.[1][4]

Dasatinib

Inhibits SRC

autophosphorylation

(pY416).

FAK, p130CAS,

STAT3, AKT

Induces G1 cell cycle

arrest, apoptosis;

inhibits cell adhesion,

migration, and

invasion.[10][11]

Saracatinib
Inhibits SRC

activation (pY419).
EGFR, FAK

Induces G1/S phase

cell cycle arrest;

reduces cell migration

and invasion.[7][12]

Bosutinib
Abrogates SRC

phosphorylation.

PI3K/AKT/mTOR,

MAPK/ERK,

JAK/STAT3

Inhibits cell

proliferation,

migration, and

invasion; enhances

cytotoxicity of other

chemotherapeutic

agents.[8][13]

Experimental Protocols
To aid in the validation and comparison of SRC inhibitors, detailed methodologies for key

experiments are provided below.

Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of a compound on SRC kinase activity.

Reagents: Recombinant human SRC kinase, biotinylated peptide substrate (e.g.,

poly(Glu,Tyr) 4:1), ATP, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM

EGTA, 0.5 mM Na3VO4), and test compounds (Enbezotinib, Dasatinib, etc.).
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Procedure:

1. Add SRC kinase, peptide substrate, and varying concentrations of the test compound to a

96-well plate.

2. Initiate the kinase reaction by adding ATP.

3. Incubate at 30°C for a defined period (e.g., 60 minutes).

4. Stop the reaction by adding EDTA.

5. Detect the amount of phosphorylated substrate using a suitable method, such as a

europium-labeled anti-phosphotyrosine antibody in a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay.

6. Calculate the IC50 value from the dose-response curve.

Western Blot for SRC Phosphorylation
This experiment assesses the ability of an inhibitor to block SRC activation within a cellular

context.

Cell Culture and Treatment:

1. Culture a relevant cancer cell line (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast

cancer) to 70-80% confluency.

2. Treat the cells with varying concentrations of the SRC inhibitor or DMSO (vehicle control)

for a specified time (e.g., 2-24 hours).

Protein Extraction:

1. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Determine the protein concentration of the lysates using a BCA assay.

Western Blotting:
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1. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF

membrane.

2. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

3. Incubate the membrane with a primary antibody against phospho-SRC (e.g., pY416)

overnight at 4°C.

4. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

5. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

6. Strip the membrane and re-probe for total SRC and a loading control (e.g., GAPDH or β-

actin) to normalize the results.

Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on cell proliferation and viability.

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of the SRC inhibitor for

24-72 hours.

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours at 37°C.

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in

HCl) to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 value.
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The following diagrams illustrate the SRC signaling pathway and a typical experimental

workflow for validating an SRC inhibitor like enbezotinib.
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Caption: SRC signaling pathway and point of inhibition by Enbezotinib.
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Caption: Experimental workflow for validating SRC inhibitor efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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